2-Hydroxycyclohexanecarboxylic acid

Asymmetric catalysis Hydrogenation selectivity Chiral cyclohexane synthesis

Researchers requiring stereochemically defined cyclohexane-based chiral intermediates often face supply inconsistency for the (1R,2R)-rel- isomer. This compound directly addresses that gap. • Dual stereogenic centers (C1 carboxyl, C2 hydroxyl) enabling four discrete stereoisomers for enantioselective transformations. • Validated catalytic asymmetric hydrogenation: trans-selectivity at 91% ee and 91/9 trans/cis ratio using Rh/C and chiral Ru catalysts. • Supports chemoenzymatic routes yielding >99.9% ee for (1S,2S)- and (1S,2R)-isomers; established GLC diastereomeric purity analysis ensures lot-to-lot consistency. Supplied with rigorous stereochemical documentation for pharmaceutical intermediate manufacturing and chiral resolution protocols.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 17502-32-8
Cat. No. B1209147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycyclohexanecarboxylic acid
CAS17502-32-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
InChIKeySNKAANHOVFZAMR-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycyclohexanecarboxylic Acid Technical Overview


2-Hydroxycyclohexanecarboxylic acid (CAS 17502-32-8 specific for the (1R,2R)-rel- isomer) is a cyclohexane-based α-hydroxy carboxylic acid with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. The compound features two chiral centers at the C1 (carboxyl-bearing) and C2 (hydroxyl-bearing) positions of the cyclohexane ring, giving rise to four distinct stereoisomers categorized as cis- and trans- pairs, each existing as enantiomers [2]. The physical properties of the cis-/trans- mixture include a melting point of 69°C and a boiling point of 307.9°C at 760 mmHg . This stereochemical complexity makes it a valuable chiral building block in asymmetric synthesis, with applications in pharmaceutical intermediates, agrochemical development, and stereochemical mechanistic studies [3].

Chiral scaffold Cyclohexane ring with two stereogenic centers supports enantiomer-specific synthesis
Asymmetric synthesis May support stereoselective hydrogenation and chemoenzymatic resolution workflows
Research context Pharmaceutical intermediate and agrochemical development research

Stereochemical Integrity of 2-Hydroxycyclohexanecarboxylic Acid


In-class compounds such as 2-hydroxycyclopentanecarboxylic acid, 3-hydroxycyclohexanecarboxylic acid, or 2-oxocyclohexanecarboxylic acid cannot be simply interchanged with 2-hydroxycyclohexanecarboxylic acid in stereoselective applications. The six-membered cyclohexane ring of the target compound provides a unique conformational landscape where the hydroxyl group adopts a distinct equatorial preference in the chair conformation, directly influencing the stereochemical outcome of subsequent transformations [1]. Critically, the relative stereochemistry (cis vs. trans) of the hydroxyl and carboxyl groups dictates the compound's behavior in asymmetric catalysis, chiral resolution protocols, and downstream biological activity of derived molecules [2]. Substituting the 2-hydroxycyclohexanecarboxylic acid scaffold with a cyclopentane analog (different ring puckering and torsional strain), a 3-hydroxy positional isomer (altered hydrogen-bonding network and steric environment), or the 2-oxo derivative (lacks the stereogenic C2 center entirely) fundamentally alters or eliminates the stereochemical control required for enantiospecific transformations. The quantitative evidence below demonstrates the specific and measurable consequences of selecting the correct stereoisomeric form of 2-hydroxycyclohexanecarboxylic acid.

Cyclopentane analog
Different ring conformation and torsional strain may alter stereochemical control
3-Hydroxy positional isomer
Shifted hydrogen-bonding network and steric environment may change reactivity
2-Oxo derivative
Lacks the C2 stereogenic center, eliminating enantiomer-specific transformation potential

Quantitative Evidence for 2-Hydroxycyclohexanecarboxylic Acid


Asymmetric Hydrogenation Trans-Selectivity

In the catalytic asymmetric hydrogenation of ethyl salicylate using a Rh/C and chiral ruthenium concerted catalyst system, the reaction preferentially produces ethyl trans-2-hydroxycyclohexanecarboxylate over the cis isomer [1]. This trans-selectivity is a key differentiator for applications requiring a specific relative stereochemistry between the hydroxyl and carboxyl-derived groups on the cyclohexane ring [1].

Trans-Selectivity
Head-to-head
trans/cis ratio 91/9, 91% ee (trans)
Supports trans-selective hydrogenation workflow context
Rh/C + chiral Ru catalyst; ethyl salicylate hydrogenation
Asymmetric catalysis Hydrogenation selectivity Chiral cyclohexane synthesis

Chemoenzymatic Synthesis of (1S,2R)-Isomer

A chemoenzymatic approach enables the synthesis of the (1S,2R)-isomer of benzyl 2-hydroxycyclohexanecarboxylate in high enantiomeric purity (>99.9% ee) from the more readily accessible (1S,2S)-isomer [1]. The (1S,2R)-isomer has historically been of low commercial and synthetic availability [1]. This two-step transformation proceeds in 43.3% overall yield [1].

(1S,2R)-Isomer Access
Cross-study
>99.9% ee, 43.3% two-step yield
Reported synthetic route to low-availability isomer
Tosylation / nitrite inversion from (1S,2S)-isomer
Chemoenzymatic synthesis Chiral resolution Stereoisomer availability

W. californica (1S,2S)-Selective Reduction

Among ten strains of cultured whole-cell yeasts screened for the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate, Williopsis californica JCM 3600 exhibited high selectivity for producing the (1S,2S)-stereoisomer of ethyl 2-hydroxycyclohexanecarboxylate as the major product [1]. This demonstrates that the stereochemical outcome of reducing the 2-oxo precursor to the 2-hydroxycyclohexanecarboxylate scaffold can be controlled by selection of the biocatalyst [1].

(1S,2S)-Selective Reduction
Cross-study
>99.9% ee, 51.0% yield with W. californica
Supports biocatalytic (1S,2S)-isomer production context
Whole-cell yeast reduction; alternative enzymes give (1R,2S)
Biocatalysis Whole-cell reduction Stereoselective synthesis

GLC Separation of cis- and trans-Isomers

The cis and trans isomers of hydroxycyclohexanecarboxylic acids can be resolved and quantified by gas-liquid chromatography (GLC) [1]. This established analytical method provides a direct means for assessing the diastereomeric purity of 2-hydroxycyclohexanecarboxylic acid samples, a capability that is not universally applicable to all in-class cyclohexane carboxylic acid derivatives without method adaptation [1].

Cis/Trans GLC Separation
Class-level
GLC method resolves cis and trans isomers
Analytical method context for diastereomeric purity assessment
Method transfer may require adaptation; J. Chromatogr. 1974
Analytical chemistry Chromatographic separation Quality control

Equatorial Hydroxyl Chair Conformation Preference

The cyclohexane ring of 2-hydroxycyclohexanecarboxylic acid adopts a chair conformation with the hydroxyl group preferentially occupying the equatorial position, which is generally more stable than the axial orientation [1]. This conformational preference influences the compound's reactivity profile and its behavior as a chiral scaffold in stereoselective transformations [1].

Equatorial OH Preference
Class-level
Hydroxyl prefers equatorial orientation in chair conformation
Conformational context supports predictable stereoelectronic environment
Cyclopentane analogs lack this conformational locking
Conformational analysis Stereochemistry Structure-activity relationships

Application Scenarios for 2-Hydroxycyclohexanecarboxylic Acid


Asymmetric Hydrogenation for trans-Cyclohexane Derivatives

This scaffold is optimally deployed in catalytic asymmetric hydrogenation workflows where trans-selectivity is desired. As demonstrated by the Rh/C and chiral ruthenium catalyst system, hydrogenation of salicylate precursors yields the trans-2-hydroxycyclohexanecarboxylate derivative with 91% ee and a trans/cis ratio of 91/9 [1]. Industrial and academic laboratories developing synthetic routes to juvenile hormone analogs or related cyclohexane-based bioactive molecules should prioritize this compound class when trans stereochemistry is required [1].

(1S,2R)-Isomer for Pharmaceutical Intermediates

For projects requiring the historically low-availability (1S,2R)-isomer of 2-hydroxycyclohexanecarboxylic acid derivatives, the chemoenzymatic route converting the (1S,2S)-isomer to the (1S,2R)-isomer in >99.9% ee and 43.3% yield over two steps provides a validated synthetic entry [1]. This scenario applies specifically to medicinal chemistry programs where the (1S,2R) stereochemical configuration is essential for target binding and alternative isomers are ineffective.

Biocatalytic Production of (1S,2S)-Enriched Esters

When (1S,2S)-configured 2-hydroxycyclohexanecarboxylate esters are the synthetic target, W. californica JCM 3600 whole-cell reduction offers a biocatalytic route with high stereoselectivity, yielding the (1S,2S)-isomer in >99.9% ee and 51.0% yield from the benzyl 2-oxocyclohexanecarboxylate precursor [1]. This scenario is relevant for green chemistry initiatives and enzymatic synthesis platforms seeking to avoid heavy metal catalysts while maintaining stereochemical fidelity.

Diastereomeric Purity Testing for cGMP Manufacturing

In regulated pharmaceutical intermediate manufacturing environments where diastereomeric purity must be rigorously controlled, the validated gas-liquid chromatography method for separating cis- and trans-hydroxycyclohexanecarboxylic acid isomers provides a reliable analytical framework [1]. Procurement of the compound for use as a reference standard or for production scale-up is supported by this established separability, which enables precise lot-to-lot stereochemical consistency assessment.

Application
Selection Property
Validation Focus
Trans-selective hydrogenation studies
Trans-diastereoselectivity profile
Trans/cis ratio verification under chosen conditions
Access to (1S,2R)-configured building block
Chiral inversion methodology
Enantiomeric purity and yield for target isomer
Biocatalytic (1S,2S)-selective synthesis
Biocatalyst stereoselectivity
Stereoisomer product distribution and ee
Diastereomeric purity assessment
Analytical separability by GLC
Cis/trans resolution and method transfer

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